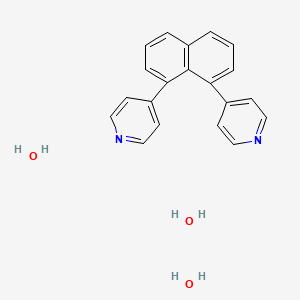![molecular formula C25H18N4 B12611860 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile CAS No. 648901-10-4](/img/structure/B12611860.png)
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile is an organic compound known for its unique structural properties and applications in various scientific fields This compound features a diazenyl group (–N=N–) linked to a benzonitrile moiety, with a diphenylamino group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile typically involves a multi-step process. One common method starts with the diazotization of 4-aminobenzonitrile, followed by coupling with N,N-diphenylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source like sodium nitrite. The resulting diazonium salt is then coupled with N,N-diphenylaniline under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its azo and diphenylamino groups. These interactions can lead to changes in electronic properties, making it useful in electronic and photonic applications. In biological systems, the compound’s fluorescent properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
- 4-(Diphenylamino)benzonitrile
- 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
Uniqueness
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile stands out due to its unique combination of azo and diphenylamino groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications, as well as in biological imaging.
属性
CAS 编号 |
648901-10-4 |
|---|---|
分子式 |
C25H18N4 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
4-[[4-(N-phenylanilino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C25H18N4/c26-19-20-11-13-21(14-12-20)27-28-22-15-17-25(18-16-22)29(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-18H |
InChI 键 |
OMZLSLXFCTZUSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)

![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)


![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
